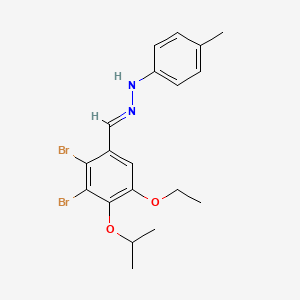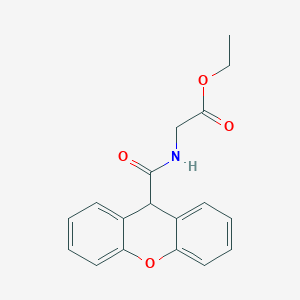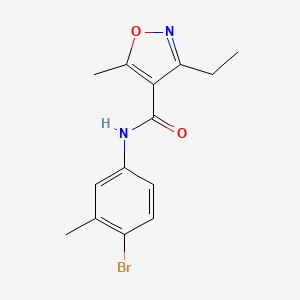![molecular formula C14H20N2OS B4850422 N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B4850422.png)
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide
Descripción general
Descripción
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide, also known as BCT-197, is a small molecule inhibitor that has shown potential in the treatment of cancer and inflammation. BCT-197 belongs to the family of thioamides and has a unique structure that allows it to target specific cellular pathways.
Mecanismo De Acción
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide exerts its effects by inhibiting the activity of the enzyme porcupine, which is involved in the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting porcupine, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide blocks the secretion of Wnt ligands, which are required for the activation of the pathway. This results in the inhibition of cancer cell growth and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to have a potent anti-cancer effect in various cancer cell lines, including colorectal, breast, and lung cancer. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has several advantages for lab experiments, including its ease of synthesis and good safety profile. However, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide. One potential direction is the development of more potent and selective porcupine inhibitors. In addition, the combination of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Furthermore, the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide in animal models of inflammatory diseases may provide insights into its potential use in the treatment of these diseases. Finally, the development of more soluble forms of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide may expand its use in various experiments.
Aplicaciones Científicas De Investigación
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been extensively studied for its potential use in cancer and inflammation treatment. In cancer, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and apoptosis. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(benzylcarbamothioyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)9-12(17)16-13(18)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRWHRMNLSUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(=S)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![methyl 4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4850347.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4850353.png)

![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)
![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4850367.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4850380.png)
![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
![N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide](/img/structure/B4850415.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide](/img/structure/B4850428.png)
![5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4850435.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4850440.png)